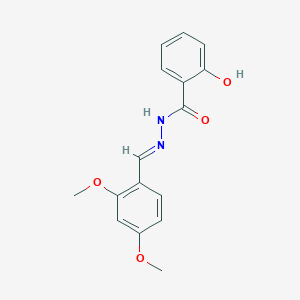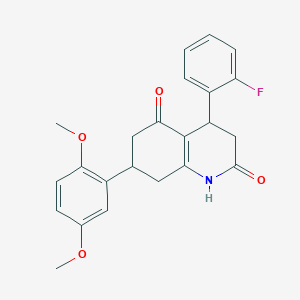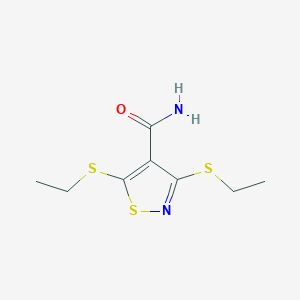![molecular formula C18H25FN4O2 B5586532 3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5586532.png)
3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide involves multistep chemical reactions. Key steps may include nucleophilic substitution, amidation, and ring-closure reactions. For example, the synthesis of similar diazepine derivatives has been reported, where key intermediates are reacted in the presence of solvents and catalysts like piperidine to form the desired compounds (Kottapalle & Shinde, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a diazepan ring attached to a piperidinecarboxamide moiety. Studies on related molecules emphasize the significance of hydrogen bonding and molecular conformations affecting the overall stability and reactivity of the compound. For instance, hydrogen-bonding patterns in enaminones have been detailed, highlighting the interactions between amine and carbonyl groups within similar structures (Balderson et al., 2007).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including electrophilic and nucleophilic substitutions, influenced by the functional groups present. The fluorine atom can affect the compound's reactivity, making it susceptible to nucleophilic attacks. Research on similar fluorinated compounds has explored their potential in forming new chemical bonds and modifying the molecular framework for desired properties (Eskola et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation. Detailed characterization, including X-ray diffraction studies, provides insights into the compound's crystal packing, stability, and potential for interaction with biological molecules (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
3-[4-(4-fluorophenyl)-1,4-diazepane-1-carbonyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c19-15-4-6-16(7-5-15)21-9-2-10-22(12-11-21)17(24)14-3-1-8-23(13-14)18(20)25/h4-7,14H,1-3,8-13H2,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELPOCOEHHLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)N2CCCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5586451.png)
![N-(4-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586458.png)

![N-benzyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5586467.png)
![(1R*,5R*)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5586475.png)
![{4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5586482.png)
![2-methyl-4-(3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5586492.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5586546.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5586557.png)
![2-[({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5586563.png)
![N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5586566.png)
![8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586570.png)